molecular formula C9H19N B1427289 (2,6-Dimethylcyclohexyl)methanamine CAS No. 1261149-10-3

(2,6-Dimethylcyclohexyl)methanamine

Cat. No. B1427289
M. Wt: 141.25 g/mol
InChI Key: AGZXAVWILUZMEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “(2,6-Dimethylcyclohexyl)methanamine” is represented by the InChI code 1S/C9H19N/c1-7-4-3-5-8(2)9(7)6-10/h7-9H,3-6,10H2,1-2H3 . This indicates that the compound has a cyclohexyl ring with two methyl groups at the 2nd and 6th positions, and a methanamine group attached to the ring.


Physical And Chemical Properties Analysis

“(2,6-Dimethylcyclohexyl)methanamine” is a liquid . It has a molecular weight of 141.26 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Surface-Catalyzed Reactions

The interaction between organic compounds such as 2,2-dimethylpropanal and methanamine on surfaces can lead to the formation of imines, which are crucial intermediates in various chemical syntheses. These reactions, often catalyzed by surfaces and influenced by wall-associated water, mirror processes in biological systems like pyridoxal-catalyzed transamination, highlighting the role of (2,6-Dimethylcyclohexyl)methanamine analogs in mimicking or understanding biochemical pathways (Mascavage, Sonnet, & Dalton, 2006).

Synthesis and Characterization of Novel Compounds

Novel compounds such as 1,3-Dithiolane derivatives can be synthesized through reactions involving (2,6-Dimethylcyclohexyl)methanamine analogs. These compounds are characterized using techniques like NMR and X-ray diffraction, contributing to the field of organic chemistry by providing new molecules with potential applications in materials science and medicinal chemistry (Zhai, 2014).

Catalysis and Ligand Development

The development of new catalysts and ligands based on Schiff base compounds derived from (2,6-Dimethylcyclohexyl)methanamine analogs is an area of active research. These catalysts and ligands, often involving metals like palladium and platinum, are essential for various organic transformations, including asymmetric synthesis and anticancer activity testing. Such research contributes to the advancement of synthetic methodologies and the discovery of new drugs (Mbugua et al., 2020).

Hydroxylation of Alkanes

Diiron(III) complexes utilizing (2,6-Dimethylcyclohexyl)methanamine analogs as ligands serve as functional models for enzymes like methane monooxygenases. These models are instrumental in studying and mimicking the enzyme-catalyzed hydroxylation of alkanes, a reaction of significant interest for industrial applications and the understanding of biological oxidation processes (Sankaralingam & Palaniandavar, 2014).

properties

IUPAC Name

(2,6-dimethylcyclohexyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-7-4-3-5-8(2)9(7)6-10/h7-9H,3-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGZXAVWILUZMEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-Dimethylcyclohexyl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,6-Dimethylcyclohexyl)methanamine
Reactant of Route 2
Reactant of Route 2
(2,6-Dimethylcyclohexyl)methanamine
Reactant of Route 3
(2,6-Dimethylcyclohexyl)methanamine
Reactant of Route 4
(2,6-Dimethylcyclohexyl)methanamine
Reactant of Route 5
(2,6-Dimethylcyclohexyl)methanamine
Reactant of Route 6
(2,6-Dimethylcyclohexyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.